molecular formula C16H22ClFN2O2 B4705361 2-(2-chloro-4-fluorophenoxy)-N-(1-ethylpiperidin-4-yl)propanamide

2-(2-chloro-4-fluorophenoxy)-N-(1-ethylpiperidin-4-yl)propanamide

Cat. No.: B4705361
M. Wt: 328.81 g/mol
InChI Key: ARBFTMPJWIMYSL-UHFFFAOYSA-N
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Description

2-(2-chloro-4-fluorophenoxy)-N-(1-ethylpiperidin-4-yl)propanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorofluorophenoxy group and an ethylpiperidinyl group attached to a propanamide backbone.

Properties

IUPAC Name

2-(2-chloro-4-fluorophenoxy)-N-(1-ethylpiperidin-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClFN2O2/c1-3-20-8-6-13(7-9-20)19-16(21)11(2)22-15-5-4-12(18)10-14(15)17/h4-5,10-11,13H,3,6-9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBFTMPJWIMYSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC(=O)C(C)OC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-4-fluorophenoxy)-N-(1-ethylpiperidin-4-yl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Chlorofluorophenoxy Intermediate: This step involves the reaction of 2-chloro-4-fluorophenol with an appropriate halogenating agent to form the chlorofluorophenoxy intermediate.

    Coupling with Piperidine Derivative: The intermediate is then reacted with 1-ethylpiperidine under suitable conditions to form the desired piperidinyl derivative.

    Amidation Reaction: Finally, the piperidinyl derivative undergoes an amidation reaction with a propanoyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-4-fluorophenoxy)-N-(1-ethylpiperidin-4-yl)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorofluorophenoxy group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide bond yields the corresponding carboxylic acid and amine.

Scientific Research Applications

2-(2-chloro-4-fluorophenoxy)-N-(1-ethylpiperidin-4-yl)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-chloro-4-fluorophenoxy)-N-(1-ethylpiperidin-4-yl)propanamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)-N-(1-ethylpiperidin-4-yl)propanamide
  • 2-(4-fluorophenoxy)-N-(1-ethylpiperidin-4-yl)propanamide
  • 2-(2-chloro-4-methylphenoxy)-N-(1-ethylpiperidin-4-yl)propanamide

Uniqueness

2-(2-chloro-4-fluorophenoxy)-N-(1-ethylpiperidin-4-yl)propanamide is unique due to the presence of both chlorine and fluorine atoms on the phenoxy group, which can influence its chemical reactivity and biological activity. This dual substitution can lead to distinct properties compared to similar compounds with only one halogen substituent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-chloro-4-fluorophenoxy)-N-(1-ethylpiperidin-4-yl)propanamide
Reactant of Route 2
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2-(2-chloro-4-fluorophenoxy)-N-(1-ethylpiperidin-4-yl)propanamide

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